molecular formula C11H8F3NO2 B15197796 4-Methoxy-8-(trifluoromethoxy)quinoline

4-Methoxy-8-(trifluoromethoxy)quinoline

Cat. No.: B15197796
M. Wt: 243.18 g/mol
InChI Key: NOICRCSYQDFTFJ-UHFFFAOYSA-N
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Description

4-Methoxy-8-(trifluoromethoxy)quinoline: is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of methoxy and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-(trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-bromo-8-methoxyquinoline with a trifluoromethoxy-substituted phenylboronic acid . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Chemistry: 4-Methoxy-8-(trifluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .

Medicine: Its unique chemical properties make it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-Methoxy-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby modulating their activity. The presence of methoxy and trifluoromethoxy groups enhances its binding affinity and selectivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-8-(trifluoromethoxy)quinoline is unique due to the presence of both methoxy and trifluoromethoxy groups at specific positions on the quinoline ring.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

4-methoxy-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H8F3NO2/c1-16-8-5-6-15-10-7(8)3-2-4-9(10)17-11(12,13)14/h2-6H,1H3

InChI Key

NOICRCSYQDFTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F

Origin of Product

United States

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